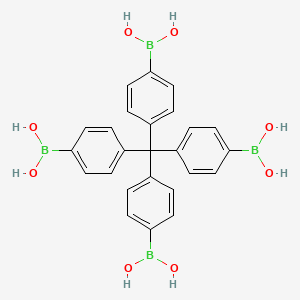
(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Descripción general
Descripción
“(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid” is a chemical compound with the molecular formula C25H24B4O8 . It has a molecular weight of 495.7 g/mol . The compound is also known by other names such as tetra (4-Hydroxyboryphenyl)methane and [4- [tris (4-boronophenyl)methyl]phenyl]boronic acid .
Molecular Structure Analysis
The compound has a complex structure with four boronic acid groups attached to a central methane molecule . The InChI string of the compound isInChI=1S/C25H24B4O8/c30-26 (31)21-9-1-17 (2-10-21)25 (18-3-11-22 (12-4-18)27 (32)33,19-5-13-23 (14-6-19)28 (34)35)20-7-15-24 (16-8-20)29 (36)37/h1-16,30-37H . The Canonical SMILES of the compound is B (C1=CC=C (C=C1)C (C2=CC=C (C=C2)B (O)O) (C3=CC=C (C=C3)B (O)O)C4=CC=C (C=C4)B (O)O) (O)O .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound 4,4',4'',4'''-methanetetrayltetrakis(N-(3,5-dicarboxyphenyl)benzamide) derived from methanetetrayltetraboronic acid, shows unique crystal structures, forming cavities and hydrogen bonds. These structures are significant in studying molecular interactions and crystal engineering (Trillo et al., 2013).
CO2 Capture and Environmental Applications
A study on polymeric organic networks (PONs) synthesized using methanetetrayltetraboronic acid demonstrates its potential in capturing CO2 under ambient conditions. This is particularly relevant for environmental applications like reducing greenhouse gas emissions (Jeon et al., 2012).
Porous Aromatic Frameworks
Methanetetrayltetraboronic acid contributes to the synthesis of porous aromatic frameworks, such as PAF-11, which exhibit high adsorption capacities for organic molecules. This has implications for industrial applications, particularly in the removal of harmful aromatic molecules (Yuan et al., 2011).
Supramolecular Construction
In molecular tectonics, methanetetrayltetraboronic acid-based tetraboronic acids play a role in forming diamondoid networks via hydrogen bonding. This approach is useful for creating ordered materials with specific architectures and properties, particularly in the field of materials science (Fournier et al., 2003).
Nanosensor Development
Methanetetrayltetraboronic acid derivatives are used in creating nanosensors for tumor marker detection, indicating their potential in biomedical and diagnostic applications. These sensors show high sensitivity and specificity, crucial for early disease detection (Li et al., 2018).
Metal-Organic Frameworks
Research involving metal-organic frameworks (MOFs) with methanetetrayltetraboronic acid showcases the compound's utility in constructing complex structures with various functional properties, such as luminescence sensing and pesticide removal (Zhao et al., 2017).
Mecanismo De Acción
Safety and Hazards
When handling this compound, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[4-[tris(4-boronophenyl)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24B4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16,30-37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKKNLZHFLXUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)B(O)O)(C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24B4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
939401-91-9 | |
| Details | Compound: Boronic acid, B,B′,B′′,B′′′-(methanetetrayltetra-4,1-phenylene)tetrakis-, homopolymer | |
| Record name | Boronic acid, B,B′,B′′,B′′′-(methanetetrayltetra-4,1-phenylene)tetrakis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939401-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20673558 | |
| Record name | [Methanetetrayltetra(4,1-phenylene)]tetraboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid | |
CAS RN |
153035-55-3 | |
| Record name | [Methanetetrayltetra(4,1-phenylene)]tetraboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153035-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





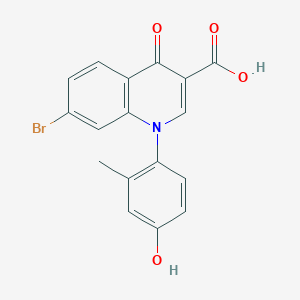
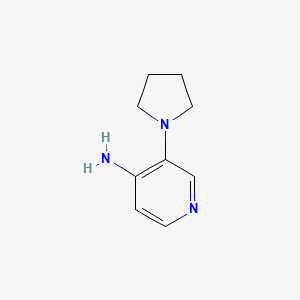
![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)
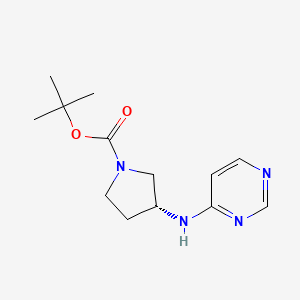

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)

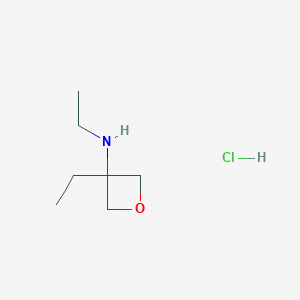

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)
